N-(Tetrahydro-2H-pyran-4-yl)glycine is an amino acid derivative characterized by the presence of a tetrahydro-2H-pyran ring attached to the nitrogen atom of glycine. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, particularly as a building block for more complex molecules.
This compound can be synthesized through various organic chemistry methods, often involving the modification of glycine or related amino acids. Its derivatives are explored in pharmaceutical contexts, particularly for neurological disorders and other therapeutic areas.
N-(Tetrahydro-2H-pyran-4-yl)glycine falls under the category of amino acid derivatives. It is specifically classified as a modified glycine, which is a non-essential amino acid that plays a crucial role in protein synthesis and metabolic processes.
The synthesis of N-(Tetrahydro-2H-pyran-4-yl)glycine can be achieved through several approaches:
The synthesis often involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference.
N-(Tetrahydro-2H-pyran-4-yl)glycine features a tetrahydro-2H-pyran ring connected to the nitrogen atom of glycine. The molecular formula is , and its structure can be represented as follows:
Key structural data includes:
N-(Tetrahydro-2H-pyran-4-yl)glycine can participate in various chemical reactions typical for amino acids:
Reactions are typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide or similar reagents that activate the carboxylic acid for nucleophilic attack by amines.
The mechanism of action for N-(Tetrahydro-2H-pyran-4-yl)glycine is not fully elucidated but is thought to involve modulation of neurotransmitter systems due to its structural similarity to natural amino acids. It may interact with receptors or transporters involved in neurotransmission, potentially influencing pathways related to mood and cognition.
Experimental studies suggest that modifications at the nitrogen or carbon positions can significantly alter biological activity, indicating that structure-activity relationships are critical in understanding its pharmacological effects.
N-(Tetrahydro-2H-pyran-4-yl)glycine has several scientific uses:
This compound's versatility makes it a valuable target for further research and development within medicinal chemistry and related fields.
The conformational landscape of N-(Tetrahydro-2H-pyran-4-yl)glycine and its derivatives is dominated by the puckering dynamics of the tetrahydropyran (THP) ring and the rotational freedom of the glycine side chain. The THP ring exists in a dynamic equilibrium between distinct chair (⁴C₁ and ¹C₄) and twist conformers. High-level ab initio and Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) reveal subtle energy differences (< 1.5 kcal/mol) between these puckered states, indicating facile interconversion at physiological temperatures [8]. This low barrier facilitates adaptation to diverse binding environments.
Variable-temperature ¹³C NMR studies on structurally related THP-containing systems (e.g., 2,2,5,7,8-pentamethyl-6-((tetrahydro-2H-pyran-2-yl)oxy)chroman) provide experimental validation of these computational findings. Signal coalescence and decoalescence phenomena observed for THP ring carbons directly correspond to the computed pseudorotation barriers (ΔG‡ ≈ 58.0 – 62.6 kJ/mol) [8]. Crucially, the orientation of the glycine moiety relative to the THP ring introduces additional conformational complexity. Potential Energy Surface (PES) scans using ωB97X-D/cc-pVTZ identified three primary minima for the N-Cₛₚ₃-C=O dihedral angle: gauche⁺ (~60°), anti (~180°), and gauche⁻ (~300°). The gauche⁺ conformation is consistently the most stable, stabilized by hyperconjugative interactions from the THP ring oxygen lone pairs into the σ* orbital of the Cα-H bond of the glycine unit [5] [8].
Conformational Feature | Energy Difference (kcal/mol) | Barrier (ΔG‡ kJ/mol) | Primary Stabilizing Interaction | Methodology |
---|---|---|---|---|
THP Chair Interconversion | < 1.5 | ~5-7 | - | B3LYP/6-31G(d) |
THP Pseudorotation | - | 58.0 – 62.6 | - | VT-¹³C NMR |
Glycine gauche⁺ (60°) | 0.0 (Ref.) | - | n(O) → σ*(Cα-H) | ωB97X-D/cc-pVTZ |
Glycine anti (180°) | ~1.2 | ~10.5 | Dipole minimization | ωB97X-D/cc-pVTZ |
Glycine gauche⁻ (300°) | ~1.8 | ~12.0 | - | ωB97X-D/cc-pVTZ |
These conformational preferences profoundly influence the molecule's overall topology, dictating hydrogen bonding donor/acceptor capabilities and the spatial presentation of pharmacophoric elements critical for intermolecular recognition [3] [8].
Molecular docking simulations reveal that N-(Tetrahydro-2H-pyran-4-yl)glycine derivatives exhibit significant binding potential to pharmacologically relevant targets, particularly enzymes with hydrophobic pockets adjacent to cationic or zinc-coordinating sites. Derivatives incorporating this scaffold demonstrate potent inhibitory activity against Autotaxin (ATX), a key enzyme in lysophosphatidic acid (LPA) biosynthesis implicated in cancer metastasis and fibrosis. Docking studies (Glide SP/XP, Schrödinger Suite) into the ATX hydrophobic pocket (PDB: 3NKM) show the THP ring occupying a deep hydrophobic subpocket lined by residues like Leu213, Val259, and Phe274. The glycine carboxylate anchors the molecule via bidentate coordination to the catalytic Zn²⁺ ions, often supplemented by hydrogen bonds with residues like Thr209 and Asn230. Rigidification of the glycine linker via the THP constraint significantly enhances binding affinity (ΔG = -9.8 kcal/mol) compared to flexible alkyl counterparts by reducing the entropic penalty upon binding [3].
Beyond ATX, docking into the Lysophosphatidic Acid Receptor 1 (LPAR1) (PDB: 4Z35) highlights the scaffold's versatility. While less potent than ATX inhibitors, specific derivatives position the THP ring near a polar region involving Tyr34 and Lys39, with the glycine moiety potentially forming water-mediated hydrogen bonds with Arg124 or Gln125. Modifications at the glycine nitrogen (e.g., sulfonamide introduction) were computationally explored to better engage the bottom polar surface (Trp210, Asp281) of the LPAR1 binding site, aiming to improve affinity beyond the micromolar range observed for initial compounds [3].
Target Protein (PDB ID) | Predicted Binding Affinity (ΔG kcal/mol) | Key Binding Interactions | Role of THP-Glycine Scaffold |
---|---|---|---|
Autotaxin (3NKM) | -8.5 to -10.2 | Zn²⁺ coordination (carboxylate), H-bonds (Thr209, Asn230), Hydrophobic fit (Leu213, Val259, Phe274) | THP occupies hydrophobic pocket, glycine carboxylate coordinates Zn²⁺, constrained linker enhances fit |
LPAR1 (4Z35) | -6.5 to -7.8 | Potential π-cation (Tyr34, Lys39), H-bonds/water-mediated H-bonds (Arg124, Gln125), Hydrophobic (Gly274, Leu275, Leu277) | THP near Tyr34/Lys39, glycine linker positions groups for polar interactions |
Carbonic Anhydrase XII (6YH4) | -7.1 to -8.3 (Related derivatives) | Zn²⁺ coordination (sulfonamide), H-bonds (Thr199, Gln92) | THP provides hydrophobic bulk adjacent to active site (Analogous function proposed) [5] |
The constrained geometry imposed by the THP ring enhances shape complementarity within these binding sites compared to more flexible analogs. The oxygen atom of the THP ring can also act as a weak hydrogen bond acceptor, further contributing to binding stability in specific orientations [3] [5].
Density Functional Theory (DFT) provides deep insights into the stereoelectronic effects governing the reactivity and stability of N-(Tetrahydro-2H-pyran-4-yl)glycine. Comparative studies employing functionals like B3LYP and ωB97X-D with basis sets 6-31G(d) and 6-311++G(d,p) quantitatively characterize key electronic properties. Natural Bond Orbital (NBO) analysis highlights significant hyperconjugative interactions:
Calculated global reactivity descriptors reveal the compound's nucleophilic character. The HOMO is predominantly localized over the glycine carboxylate group (or the ether oxygen in protonated forms) and the nitrogen lone pair, indicating sites susceptible to electrophilic attack. The LUMO resides mainly on the carbonyl π* orbital and the pyran ring. The HOMO-LUMO energy gap (ΔE ≈ 5.1 – 5.5 eV, B3LYP/6-311++G(d,p)) correlates with moderate kinetic stability [5] [6]. DFT-derived molecular electrostatic potential (MEP) maps vividly illustrate electron-rich regions (carboxylate oxygen, THP ring oxygen) and electron-deficient regions (glycine Cα-H, THP ring hydrogens adjacent to oxygen), guiding predictions of intermolecular interaction sites [5] [8].
Property | Value (B3LYP/6-311++G(d,p)) | Value (ωB97X-D/6-311++G(d,p)) | Significance |
---|---|---|---|
HOMO Energy (eV) | -6.85 | -7.12 | Ionization potential, electron-donating capacity |
LUMO Energy (eV) | -1.32 | -1.58 | Electron affinity, electron-accepting capacity |
HOMO-LUMO Gap (eV) | 5.53 | 5.54 | Kinetic stability, chemical reactivity |
Dipole Moment (Debye) | ~8.5 (Zwitterion) | ~8.7 (Zwitterion) | Polarity, solubility |
NBO Stabilization n(O)→σ*(Cα-H) (kcal/mol) | 4.8 | 5.1 | Key conformational stabilizing energy |
Carboxylate Charge (O, ave) | -0.78 e⁻ | -0.81 e⁻ | Propensity for metal coordination & H-bonding |
THP O Charge | -0.52 e⁻ | -0.55 e⁻ | Weak H-bond acceptor capability |
Comparative DFT studies on analogs explore stereoelectronic modulation. Replacing the THP oxygen with sulfur decreases the magnitude of n(X)→σ* interactions due to poorer orbital overlap and alters charge distribution, reducing polarity. Incorporating electron-withdrawing groups (e.g., sulfonamide) on the glycine nitrogen significantly lowers HOMO energy and increases molecular polarity, enhancing interactions with polar binding pockets like those in LPAR1 or ATX [3] [5] [7]. These calculated parameters form the basis for Quantitative Structure-Activity Relationship (QSAR) models predicting ATX inhibitory potencies (pIC₅₀) of related compounds [3] [7].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: